molecular formula C24H14N4O2 B2384348 (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide CAS No. 868154-47-6

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide

Cat. No. B2384348
CAS RN: 868154-47-6
M. Wt: 390.402
InChI Key: CPOZWENUBKQXFM-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide, commonly known as CPI-613, is a novel anticancer drug that has gained significant attention in the scientific community due to its potential to treat various types of cancer. CPI-613 belongs to a class of drugs known as lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle and disrupt cancer cell metabolism.

Mechanism Of Action

CPI-613 targets the (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide cycle in cancer cells, which is responsible for generating energy and biosynthetic precursors for cell growth and proliferation. CPI-613 inhibits two key enzymes in the (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to the disruption of cancer cell metabolism and induction of cell death. CPI-613 also activates the mitochondrial permeability transition pore (mPTP), which further enhances cell death in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration. CPI-613 has been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death. In addition, CPI-613 has been shown to modulate the immune system and enhance the antitumor immune response.

Advantages And Limitations For Lab Experiments

CPI-613 has several advantages for lab experiments, including its high potency and specificity for cancer cells, its ability to enhance the efficacy of other anticancer drugs, and its potential to treat metabolic disorders. However, CPI-613 also has some limitations, such as its poor solubility in water and its potential toxicity to normal cells.

Future Directions

For CPI-613 research include investigating its potential in combination therapy with other anticancer drugs, exploring its use in other types of cancer, and developing novel formulations to improve its solubility and bioavailability. Furthermore, the development of biomarkers to predict patient response to CPI-613 and the identification of potential resistance mechanisms are important areas of research. Finally, the potential use of CPI-613 in the treatment of metabolic disorders warrants further investigation.

Synthesis Methods

The synthesis of CPI-613 involves the condensation of 2-cyano-N-(2-cyanophenyl)acetamide with 3-(3-phenylbenzo[c]isoxazol-5-yl)acrylic acid. The reaction is carried out in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dimethylformamide (DMF). The resulting product is purified by column chromatography to obtain CPI-613 in high yield and purity.

Scientific Research Applications

CPI-613 has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has shown promising results in the treatment of pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. CPI-613 has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin, in combination therapy. Furthermore, CPI-613 has been investigated for its potential to treat metabolic disorders, such as obesity and diabetes.

properties

IUPAC Name

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4O2/c25-14-18-8-4-5-9-21(18)27-24(29)19(15-26)12-16-10-11-22-20(13-16)23(30-28-22)17-6-2-1-3-7-17/h1-13H,(H,27,29)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZWENUBKQXFM-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide

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